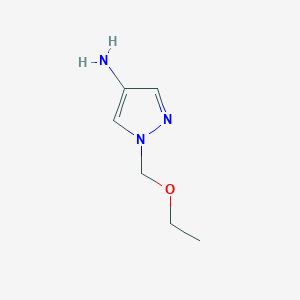![molecular formula C14H15N5 B6267401 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline CAS No. 1006348-74-8](/img/no-structure.png)
4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . The structure can be further characterized using techniques such as 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including N-azolylsulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the molecular structure .Wirkmechanismus
Target of Action
The primary targets of 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
It has been observed that the compound displays superior antipromastigote activity . This suggests that it may interfere with the life cycle of the parasites, inhibiting their growth and proliferation.
Result of Action
The compound has been found to exhibit potent antileishmanial and antimalarial activities . It has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on pyrazole derivatives are vast, given their wide range of applications in various fields of science. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of structurally diverse pyrazole derivatives is highly desirable .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline' involves the reaction of 4-nitroaniline with 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole in the presence of a reducing agent to form the intermediate 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline. The intermediate is then subjected to a catalytic hydrogenation reaction to obtain the final product.", "Starting Materials": [ "4-nitroaniline", "3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole", "Reducing agent", "Catalyst", "Solvent" ], "Reaction": [ "Step 1: Dissolve 4-nitroaniline and 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at a suitable temperature until the reaction is complete.", "Step 3: Filter the reaction mixture to remove any insoluble impurities.", "Step 4: Concentrate the filtrate to obtain the intermediate 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline.", "Step 5: Dissolve the intermediate in a suitable solvent and add a suitable catalyst.", "Step 6: Subject the reaction mixture to catalytic hydrogenation at a suitable temperature and pressure until the reaction is complete.", "Step 7: Filter the reaction mixture to remove any insoluble impurities.", "Step 8: Concentrate the filtrate to obtain the final product '4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline'." ] } | |
CAS-Nummer |
1006348-74-8 |
Produktname |
4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline |
Molekularformel |
C14H15N5 |
Molekulargewicht |
253.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)